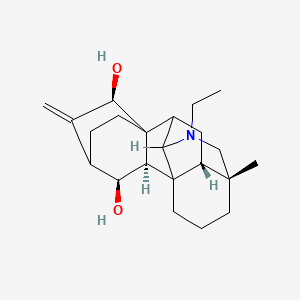
3,5-Di-Iodo Salicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-Iodo Salicylic Acid typically involves the iodination of salicylic acid. The process includes dissolving salicylic acid, an iodinating agent, and ferrate in a polar solvent. Proton acid is then added, and the mixture is stirred and heated at temperatures ranging from 20 to 150 degrees Celsius for 1 to 20 hours. The reaction is followed by after-treatment to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher conversion rates, product purity, and cost-effectiveness. The process is designed to be environmentally friendly and involves simple after-treatment procedures .
化学反应分析
Types of Reactions: 3,5-Di-Iodo Salicylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically conducted in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
3,5-Di-Iodo Salicylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-platelet effects.
Industry: It is used in the synthesis of agricultural chemicals, veterinary drugs, and biochemical reagents.
作用机制
The mechanism of action of 3,5-Di-Iodo Salicylic Acid involves its interaction with molecular targets such as GPR35. By binding to this receptor, the compound can modulate various cellular pathways, leading to its observed biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to act as an agonist at GPR35 is a key aspect of its mechanism .
相似化合物的比较
- 2-Hydroxy-3,5-diiodobenzoic acid
- 3,5-Diiodo-2-hydroxybenzoic acid
Comparison: 3,5-Di-Iodo Salicylic Acid is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical and biological properties. Compared to other similar compounds, it has shown unique agonist activity at GPR35, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
1133-91-5 |
|---|---|
分子式 |
C6H12ClN5O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



